N-硬脂酰牛磺酸

描述

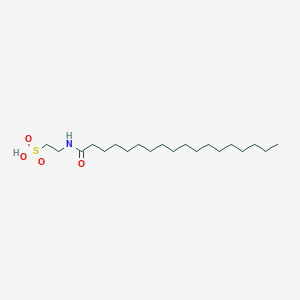

N-Stearoyl Taurine, also known as NST, is an aliphatic amide derivative of taurine, a naturally occurring amino acid found in the body. It is an important component of cell membranes and has been studied for its potential therapeutic effects in a variety of diseases. NST is a hydrophobic molecule, meaning it is not soluble in water, and is found in high concentrations in the brain, heart, and other organs. Its unique structure and properties make it a promising target for drug development, as it has the potential to interact with various receptors and enzymes in the body.

科学研究应用

运动营养和运动表现

N-硬脂酰牛磺酸已被研究用于其在运动营养中的潜在益处,特别是在增强运动表现方面。据信它可以提高有氧和无氧运动表现,减少肌肉损伤,并加速恢复 . 运动员可能会使用它来潜在地增加 VO2 最大值和疲劳时间,以及降低乳酸和肌酸激酶等代谢压力指标 .

能量饮料和精神警觉性

在能量饮料中,N-硬脂酰牛磺酸通常因其对精神警觉性和新陈代谢的可能影响而被包含在内。据认为它有助于维持肌肉力量,提高精神和运动表现 . 这些饮料中牛磺酸的存在与哺乳动物延长寿命和促进健康的特性有关,这可能转化为人类消费的益处 .

肾脏健康

研究表明,N-硬脂酰牛磺酸可能在支持肾脏健康方面发挥作用。它参与肾脏的各种生理功能,包括离子重吸收、肾血流量和抗氧化特性 . 它还可能提供针对肾脏缺血和再灌注损伤的保护作用 .

大脑健康和神经保护

N-硬脂酰牛磺酸因其神经保护特性而受到探索。它可能具有保护免受缺血后脑损伤的潜力,并通过改善神经元功能的多种机制,有助于改善肥胖和糖尿病患者的大脑健康 . 它也正在研究其在预防衰老和神经系统疾病发展方面的作用 .

线粒体功能

该化合物与维持线粒体健康有关。它可能预防与线粒体缺陷相关的病理,如衰老、线粒体疾病、代谢综合征、癌症、心血管疾病和神经系统疾病 . 已证明牛磺酸补充剂可以改善线粒体功能,并减少这些疾病中的氧化应激

作用机制

Target of Action

N-Stearoyl Taurine is a prominent amino-acyl endocannabinoid . It is known to activate members of the Transient Receptor Potential (TRP) family of calcium channels . These channels play a crucial role in various physiological processes, including sensory perception and cellular responses to changes in the environment .

Mode of Action

N-Stearoyl Taurine interacts with its targets, the TRP family of calcium channels, leading to their activation . This interaction results in changes in calcium ion flow across the cell membrane, which can influence various cellular processes .

Biochemical Pathways

It is known that taurine, a component of n-stearoyl taurine, plays a role in the regulation of oxidative stress . It enhances electron transport chain activity and protects the mitochondria against excessive superoxide generation .

Result of Action

The activation of TRP calcium channels by N-Stearoyl Taurine can lead to various molecular and cellular effects. For instance, the regulation of oxidative stress by taurine can protect cells from damage caused by reactive oxygen species . This suggests that N-Stearoyl Taurine may have potential antioxidant properties.

生化分析

Biochemical Properties

N-Stearoyl Taurine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound has been found to activate members of the transient receptor potential (TRP) family of calcium channels . It is a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling .

Cellular Effects

N-Stearoyl Taurine has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent mitochondrial oxidant production, thereby reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of N-Stearoyl Taurine involves its interactions with biomolecules and its effects on gene expression. It has been found to regulate mitochondrial protein synthesis, enhancing electron transport chain activity and protecting the mitochondria against excessive superoxide generation .

Metabolic Pathways

N-Stearoyl Taurine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

属性

IUPAC Name |

2-(octadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIJIHJZVURGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276578 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-80-6 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Stearoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)